molecular formula C10H18N2 B14596344 1-Methyl-5-(pyrrolidin-1-yl)-1,2,3,6-tetrahydropyridine CAS No. 61282-81-3

1-Methyl-5-(pyrrolidin-1-yl)-1,2,3,6-tetrahydropyridine

Cat. No.: B14596344
CAS No.: 61282-81-3
M. Wt: 166.26 g/mol
InChI Key: GFGMLTYGCVOUFX-UHFFFAOYSA-N
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Description

1-Methyl-5-(pyrrolidin-1-yl)-1,2,3,6-tetrahydropyridine is a heterocyclic compound that contains both pyrrolidine and tetrahydropyridine rings. This compound is of significant interest in medicinal chemistry due to its potential biological activities and its role as a building block in the synthesis of various pharmacologically active molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Methyl-5-(pyrrolidin-1-yl)-1,2,3,6-tetrahydropyridine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 1-methyl-1,2,3,6-tetrahydropyridine with pyrrolidine in the presence of a suitable catalyst. The reaction is usually carried out under reflux conditions with solvents such as methanol or ethanol to facilitate the cyclization process.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, industrial methods may incorporate purification steps such as crystallization or chromatography to ensure the final product meets the required specifications.

Chemical Reactions Analysis

Types of Reactions

1-Methyl-5-(pyrrolidin-1-yl)-1,2,3,6-tetrahydropyridine can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding N-oxides or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into more saturated analogs.

    Substitution: Nucleophilic or electrophilic substitution reactions can introduce different functional groups onto the pyrrolidine or tetrahydropyridine rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like alkyl halides, acyl chlorides, or sulfonyl chlorides can be used under basic or acidic conditions to achieve substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction can produce more saturated derivatives. Substitution reactions can introduce various functional groups, leading to a diverse array of derivatives with potential biological activities.

Scientific Research Applications

1-Methyl-5-(pyrrolidin-1-yl)-1,2,3,6-tetrahydropyridine has several scientific research applications:

    Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: The compound is studied for its potential interactions with biological targets, including enzymes and receptors.

    Medicine: It is investigated for its potential therapeutic effects, particularly in the treatment of neurological disorders.

    Industry: The compound is used in the development of new materials and as an intermediate in the synthesis of various pharmaceuticals.

Mechanism of Action

The mechanism of action of 1-Methyl-5-(pyrrolidin-1-yl)-1,2,3,6-tetrahydropyridine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an agonist or antagonist, modulating the activity of these targets and influencing various biochemical pathways. The exact mechanism depends on the specific biological context and the nature of the target.

Comparison with Similar Compounds

Similar Compounds

    Pyrrolidine: A simple nitrogen-containing heterocycle with various biological activities.

    Tetrahydropyridine: Another nitrogen-containing heterocycle with potential pharmacological properties.

    Indole Derivatives: Compounds containing an indole ring, known for their diverse biological activities.

Uniqueness

1-Methyl-5-(pyrrolidin-1-yl)-1,2,3,6-tetrahydropyridine is unique due to its combination of pyrrolidine and tetrahydropyridine rings, which confer distinct chemical and biological properties. This dual-ring structure allows for versatile chemical modifications and interactions with a wide range of biological targets, making it a valuable compound in medicinal chemistry and drug discovery.

Properties

CAS No.

61282-81-3

Molecular Formula

C10H18N2

Molecular Weight

166.26 g/mol

IUPAC Name

1-methyl-5-pyrrolidin-1-yl-3,6-dihydro-2H-pyridine

InChI

InChI=1S/C10H18N2/c1-11-6-4-5-10(9-11)12-7-2-3-8-12/h5H,2-4,6-9H2,1H3

InChI Key

GFGMLTYGCVOUFX-UHFFFAOYSA-N

Canonical SMILES

CN1CCC=C(C1)N2CCCC2

Origin of Product

United States

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